molecular formula C14H15NO2 B1300194 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid CAS No. 433233-80-8

3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid

Cat. No. B1300194
M. Wt: 229.27 g/mol
InChI Key: WZGDOFSPJPDKIO-UHFFFAOYSA-N
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Description

The compound "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid" is a derivative of pyrrole, which is a five-membered aromatic heterocycle. The pyrrole ring is substituted with a p-tolyl group (a methyl-substituted phenyl group) and a propionic acid moiety. This structure suggests that the compound could have interesting chemical and biological properties, potentially useful in various applications such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves strategies that allow for the introduction of various substituents onto the pyrrole ring. Although the provided papers do not directly discuss the synthesis of "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid," they do provide insights into related compounds. For instance, the synthesis of 3-(1,4-diacylpyrrol-2-yl)propionic acids as inhibitors of cytosolic phospholipase A2 involves the acylation of pyrrole rings . This suggests that similar synthetic strategies could be employed for the synthesis of "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid," potentially through acylation and subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can participate in hydrogen bonding and other non-covalent interactions. The papers describe the importance of the molecular conformation and intermolecular interactions in determining the properties of such compounds. For example, the carboxylic group in the series of 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives adopts an anti conformation and is involved in intramolecular hydrogen bonding . This information can be extrapolated to suggest that "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid" may also exhibit specific conformational preferences and intermolecular interactions that could influence its behavior in different environments.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring. The presence of a propionic acid group in the compound of interest could allow for reactions typical of carboxylic acids, such as esterification or amidation. The papers do not provide specific reactions for "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid," but they do mention the reactivity of related compounds. For example, the amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized and showed antiproliferative activities . This indicates that amide formation is a viable reaction for pyrrole-carboxylic acid derivatives and could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. The papers do not provide specific data on the physical and chemical properties of "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid." However, they do discuss related compounds, such as the polymorphism and isostructurality of a series of 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, which can give insights into the potential behavior of the compound of interest . These properties are crucial for understanding the compound's stability, formulation, and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related pyrrole derivatives focuses on the synthesis of novel compounds with potential biological activities. For example, the synthesis of pyrrolo[2,3-c]azepine-4,8-dione derivatives from 3-(1H-pyrrole-2-carbonyl) propionic acids illustrates the methodologies for constructing complex molecules with potential therapeutic applications. These compounds have been evaluated for their α-glucosidase inhibition, suggesting their relevance in medicinal chemistry (Hu Bin-bin, 2012) Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives.

Structural Analysis

Structural determination is crucial for understanding the chemical and physical properties of these compounds. Studies employing single-crystal X-ray analysis have provided unambiguous structure determination of related compounds, showcasing the importance of accurate structural analysis in the development of new materials and drugs (Isuru R. Kumarasinghe et al., 2009) 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1).

Biological Screening and Potential Applications

The exploration of novel pyrrole derivatives for their analgesic and anti-inflammatory activities is a significant area of research. For instance, the evaluation of N-pyrrolylcarboxylic acid derivatives structurally similar to celecoxib for their analgesic and anti-inflammatory activity highlights the therapeutic potential of these compounds. This study underlines the importance of pyrrole derivatives in developing new drugs with reduced adverse effects (H. Zlatanova et al., 2019) Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent.

Material Science and Corrosion Inhibition

Pyrrole derivatives have also been investigated for their applications in material science, such as corrosion inhibition. A study on pyrazoline derivatives, including pyrrole substituents, demonstrated their efficacy in enhancing mild steel resistance in corrosive environments, showcasing the broader applications of these compounds beyond biomedical fields (H. Lgaz et al., 2020) Exploring the potential role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution: Insights from experimental and computational studies.

properties

IUPAC Name

3-[5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-2-4-11(5-3-10)13-8-6-12(15-13)7-9-14(16)17/h2-6,8,15H,7,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGDOFSPJPDKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351708
Record name 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid

CAS RN

433233-80-8
Record name 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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